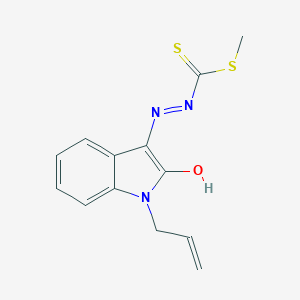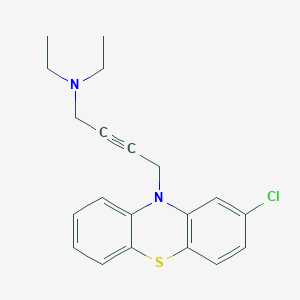
4-(2-chloro-10H-phenothiazin-10-yl)-N,N-diethylbut-2-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chloro-10H-phenothiazin-10-yl)-N,N-diethylbut-2-yn-1-amine is a phenothiazine derivative. Phenothiazines are a class of heterocyclic compounds that have been widely studied for their diverse biological activities, including antipsychotic, antiemetic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-10H-phenothiazin-10-yl)-N,N-diethylbut-2-yn-1-amine typically involves the reaction of 10H-phenothiazine with 2-chloroacetonitrile to form 2-(10H-phenothiazin-10-yl)acetonitrile. This intermediate is then reacted with sodium azide to yield the corresponding tetrazole. Further treatment with hydrazine hydrate or hydroxylamine produces 2-(2-chloro-10H-phenothiazin-10-yl)acetimidohydrazide and 2-(2-chloro-10H-phenothiazin-10-yl)-N’-hydroxyacetimidamide, respectively .
Industrial Production Methods
Industrial production methods for phenothiazine derivatives often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods typically include the use of high-pressure reactors and automated systems to monitor reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
4-(2-chloro-10H-phenothiazin-10-yl)-N,N-diethylbut-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, hydrazine hydrate.
Major Products Formed
Major products formed from these reactions include:
Sulfoxides and sulfones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Tetrazoles and hydrazides: Formed from substitution reactions.
Scientific Research Applications
4-(2-chloro-10H-phenothiazin-10-yl)-N,N-diethylbut-2-yn-1-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential anticancer properties, particularly against breast cancer cell lines.
Medicine: Investigated for its antipsychotic and antiemetic effects.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(2-chloro-10H-phenothiazin-10-yl)-N,N-diethylbut-2-yn-1-amine involves binding to dopamine D1 and D2 receptors, inhibiting their activity. This action is responsible for its antipsychotic and antiemetic effects. The compound also binds to alpha-adrenergic receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Perphenazine: Used to treat schizophrenia and severe nausea and vomiting.
Thioridazine: Known for its antipsychotic effects.
Uniqueness
4-(2-chloro-10H-phenothiazin-10-yl)-N,N-diethylbut-2-yn-1-amine is unique due to its specific structural modifications, which enhance its binding affinity to dopamine receptors and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C20H21ClN2S |
|---|---|
Molecular Weight |
356.9g/mol |
IUPAC Name |
4-(2-chlorophenothiazin-10-yl)-N,N-diethylbut-2-yn-1-amine |
InChI |
InChI=1S/C20H21ClN2S/c1-3-22(4-2)13-7-8-14-23-17-9-5-6-10-19(17)24-20-12-11-16(21)15-18(20)23/h5-6,9-12,15H,3-4,13-14H2,1-2H3 |
InChI Key |
ZCDCCGCDGVHTBN-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC#CCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Canonical SMILES |
CCN(CC)CC#CCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


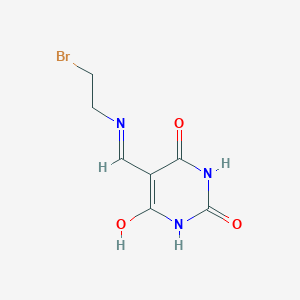
![2-(DIETHYLAMINO)ETHYL 4-{[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZOATE](/img/structure/B398342.png)
![(5Z)-1-(2-methylphenyl)-5-[(4-octoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B398343.png)
![1,3-dimethyl-5-[4-(octyloxy)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B398344.png)
![5-[(4-Octoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B398346.png)
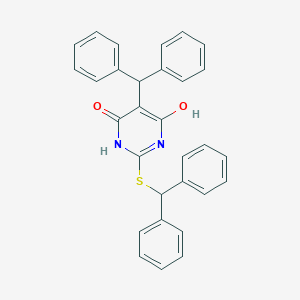
![5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole](/img/structure/B398348.png)
![3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B398351.png)
![6-bromo-2-(decylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B398353.png)
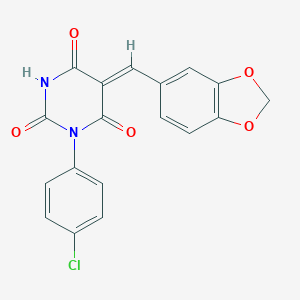
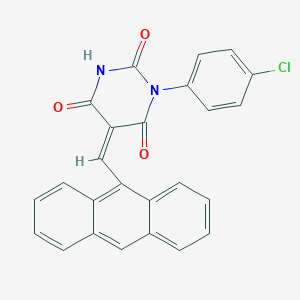
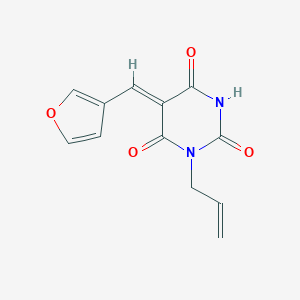
![N'-({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methylene)-4-(dimethylamino)benzohydrazide](/img/structure/B398366.png)
